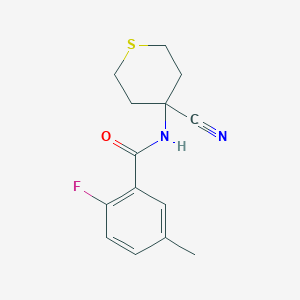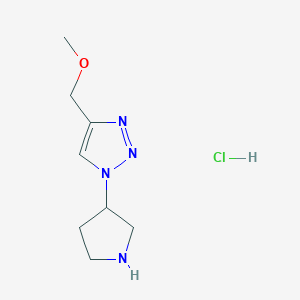
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research. MPT is a derivative of triazole, which is widely used in medicinal chemistry due to its unique chemical properties. The compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been shown to have a low toxicity profile and does not exhibit significant side effects. The compound has been found to be well-tolerated in animal studies, and no adverse effects have been reported. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to be stable under various physiological conditions, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is relatively complex and requires specialized equipment and expertise. Additionally, the compound's low solubility in water can limit its use in certain applications.
Zukünftige Richtungen
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has shown significant potential as a therapeutic agent, and several future directions can be pursued. One potential direction is to explore the compound's mechanism of action further. Another direction is to investigate the use of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride in combination with other drugs to enhance its activity. Additionally, the development of new formulations of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride with improved solubility and bioavailability could expand its use in various applications.
Conclusion:
In conclusion, 4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a promising compound with significant potential for therapeutic applications. The compound's broad-spectrum activity against various cancer cell lines, fungi, and bacteria, along with its low toxicity profile, makes it a promising candidate for further development. Further research is needed to explore the compound's mechanism of action and to develop new formulations that can enhance its activity.
Synthesemethoden
The synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves the reaction of 4-(methoxymethyl)-1H-1,2,3-triazole with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also shown promising results as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-1-pyrrolidin-3-yltriazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-13-6-7-5-12(11-10-7)8-2-3-9-4-8;/h5,8-9H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQSDUNMHJEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



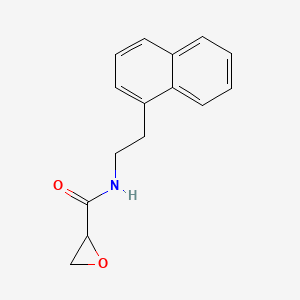
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)
![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)
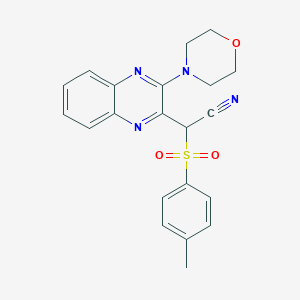
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)
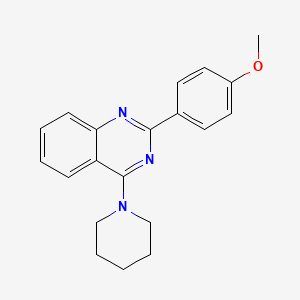
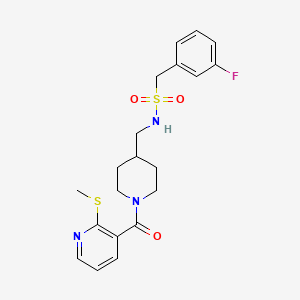
![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)


